molecular formula C20H15FN4O2 B12219773 N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide

N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide

Cat. No.: B12219773
M. Wt: 362.4 g/mol
InChI Key: UHBNMSGBXZYHHG-UHFFFAOYSA-N
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Description

N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by the presence of a fluoro-methoxyphenyl group attached to a pyrazolopyridine core, which is further linked to a benzamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazolopyridine under the influence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-Fluoro-3-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide
  • N-(5-(2-Fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide

Uniqueness

The unique combination of the fluoro and methoxy groups in N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide imparts distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C20H15FN4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl]benzamide

InChI

InChI=1S/C20H15FN4O2/c1-27-17-9-5-8-14(21)18(17)15-10-13-16(11-22-15)24-25-19(13)23-20(26)12-6-3-2-4-7-12/h2-11H,1H3,(H2,23,24,25,26)

InChI Key

UHBNMSGBXZYHHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NC=C3C(=C2)C(=NN3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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